molecular formula C14H21NO2 B1443429 Benzyl 4-[(propan-2-yl)amino]butanoate CAS No. 1291911-05-1

Benzyl 4-[(propan-2-yl)amino]butanoate

Cat. No. B1443429
CAS RN: 1291911-05-1
M. Wt: 235.32 g/mol
InChI Key: LWABNGUVNQGXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-[(propan-2-yl)amino]butanoate, also known as Benzyl-4-aminobutyrate, is an organic compound used in a wide range of scientific applications. It is a chiral compound, meaning it has a non-superimposable mirror image, and is composed of a benzyl ester, a four-carbon chain, and an amino group. It is used in a variety of fields, including biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

  • Polymer Modification and Biological Activities

    • Benzyl 4-[(propan-2-yl)amino]butanoate and similar compounds have been used to modify polyvinyl alcohol/acrylic acid hydrogels, improving their swelling properties and thermal stability. These modifications enhance their biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
  • Synthesis of Medicinal Compounds

    • It serves as a key intermediate in the synthesis of new thymidylate synthase inhibitors, highlighting its potential in drug development and large-scale industrial production (Yuan Guo-qing, 2013).
  • Chemical Synthesis and Catalysis

    • The compound plays a role in the synthesis of chiral ligands for enantioselective chemical reactions, particularly in the addition of diethylzinc to aldehydes. This demonstrates its utility in creating various chiral secondary alcohols (Asami et al., 2015).
  • Protection of Functionalities in Organic Synthesis

    • It is used in the selective deblocking of propargyl carbonates in the presence of propargyl carbamates, offering a new protection strategy for hydroxyl and amino functionalities in synthetic chemistry (Ramesh et al., 2005).
  • Chemical Separation Processes

    • The compound assists in the reactive extraction of carboxylic acids, which is important in the pharmaceutical, agricultural, and chemical industries. This application is particularly useful for the separation of acids from fermentation broth and aqueous waste streams (Kumar et al., 2010).
  • Antiprotozoal and Antioxidant Activities

    • Derivatives of this compound exhibit significant antiprotozoal and antioxidant properties, making them potentially valuable in the treatment of protozoal infections and oxidative stress-related disorders (Weis et al., 2014).
  • Synthesis of Complex Molecules

    • It is used in the synthesis of complex molecular structures, such as bicyclo[2.2.2]octan-2-yl 4-aminobutanoates, which have shown potential in various biomedical applications due to their unique chemical properties (Weis et al., 2014).
  • Gas-Phase Thermolysis Studies

    • This compound analogs are subjects of gas-phase thermolysis studies, contributing to the understanding of chemical kinetics and mechanisms in complex organic reactions (Dib et al., 2004).
  • Pharmaceutical Synthesis

    • It is involved in the practical synthesis of orally active pharmaceutical agents, demonstrating its importance in the development of new drugs (Ikemoto et al., 2005).

properties

IUPAC Name

benzyl 4-(propan-2-ylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-12(2)15-10-6-9-14(16)17-11-13-7-4-3-5-8-13/h3-5,7-8,12,15H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWABNGUVNQGXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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